16Z-pentacosenoic acid
Overview
Description
16Z-pentacosenoic acid: is a very long-chain fatty acid with the molecular formula C25H48O2 . It is also known by its IUPAC name, (Z)-pentacos-16-enoic acid . This compound is characterized by a long hydrocarbon chain with a single double bond in the Z (cis) configuration at the 16th carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16Z-pentacosenoic acid typically involves the elongation of shorter fatty acid chains through a series of chemical reactions. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be used to introduce the double bond at the desired position in the hydrocarbon chain .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plant or animal fats. The process includes hydrolysis of triglycerides to release free fatty acids, followed by fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 16Z-pentacosenoic acid can undergo oxidation reactions, where the double bond or the terminal methyl group is oxidized to form various oxygenated derivatives.
Reduction: The double bond in this compound can be reduced to form the corresponding saturated fatty acid, pentacosanoic acid.
Substitution: The carboxyl group of this compound can participate in substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively
Major Products Formed:
Oxidation: Hydroxy acids, ketones, and aldehydes.
Reduction: Pentacosanoic acid.
Substitution: Esters and amides
Scientific Research Applications
Chemistry: 16Z-pentacosenoic acid is used as a model compound in studies of fatty acid metabolism and lipid biochemistry. It serves as a reference standard in analytical techniques such as gas chromatography and mass spectrometry .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on cellular signaling pathways and gene expression .
Medicine: Research into the medical applications of this compound includes its potential use in the treatment of metabolic disorders and its role in modulating inflammatory responses .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also explored for its potential use in the production of biodegradable polymers .
Mechanism of Action
The mechanism of action of 16Z-pentacosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with membrane proteins and modulate their activity, affecting various cellular processes. The double bond in the Z configuration plays a crucial role in maintaining the structural integrity and function of cell membranes .
Comparison with Similar Compounds
Pentacosanoic acid: The saturated analog of 16Z-pentacosenoic acid, lacking the double bond.
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Palmitoleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position, but with a shorter chain length (16 carbons)
Uniqueness: this compound is unique due to its long hydrocarbon chain and the specific position of the double bond. This structural feature imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
(Z)-pentacos-16-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h9-10H,2-8,11-24H2,1H3,(H,26,27)/b10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVQYKLZAIRQLU-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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